Cas no 95379-18-3 (1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-)
95379-18-3 structure
Product Name:1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
CAS No:95379-18-3
MF:C27H37F
MW:380.58109164238
CID:809035
PubChem ID:14177448
Update Time:2025-04-19
1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
- 4-ethyl-2-fluoro-4'-[2-(trans-4-n-pentylcyclohexyl)-ethyl]-biphenyl
- 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
- 2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl
- 95379-18-3
- 4-Ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-1,1'-biphenyl
- DTXSID701158106
- 4-ethyl-2-fluoro-1-[4-[2-(4-pentylcyclohexyl)ethyl]phenyl]benzene
- SCHEMBL6361219
- SCHEMBL6361221
-
- Inchi: 1S/C27H37F/c1-3-5-6-7-22-8-10-23(11-9-22)12-13-24-14-17-25(18-15-24)26-19-16-21(4-2)20-27(26)28/h14-20,22-23H,3-13H2,1-2H3
- InChI Key: KXVKHTYRWKADCL-UHFFFAOYSA-N
- SMILES: FC1C=C(CC)C=CC=1C1C=CC(=CC=1)CCC1CCC(CCCCC)CC1
Computed Properties
- Exact Mass: 380.28792934g/mol
- Monoisotopic Mass: 380.28792934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.4
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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